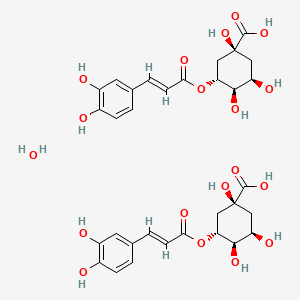
Chlorogenic acid hemihydrate
Overview
Description
Chlorogenic acid hemihydrate (CGAH) is a natural phenolic compound that is found in a variety of plants, including coffee beans. It is a major component of coffee and has been studied extensively for its potential health benefits. CGAH has been linked to a wide range of physiological and biochemical effects, including antioxidant activity, anti-inflammatory activity, and anti-tumor activity. It has also been studied for its potential applications in laboratory experiments, such as for the synthesis of drugs and the production of bioactive compounds.
Scientific Research Applications
Nutraceutical and Food Additive Roles
Chlorogenic acid, a phenolic compound from the hydroxycinnamic acid family, has been studied for its health-promoting properties, particularly in the treatment of metabolic syndrome. These properties include antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. In addition, chlorogenic acid serves as a food additive due to its antimicrobial activity against various organisms and its antioxidant activity, particularly against lipid oxidation. It also shows protective properties against the degradation of other bioactive compounds in food and has prebiotic activity, making it a candidate for dietary supplements and functional foods (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
Enhancement of Stability and Application
Chlorogenic acid's stability and application are enhanced through inclusion complex formation. For instance, β-Cyclodextrin (β-CD) was used to form an inclusion complex with chlorogenic acid, improving its storage stability and preserving its antimicrobial and antioxidant activities. This approach aids in the practical application of chlorogenic acid in pharmacology and other fields (Zhao, Wang, Yang, & Hong, 2010).
Broad Health Benefits
Chlorogenic acid exhibits a range of potential health benefits, including anti-diabetic, anti-carcinogenic, anti-inflammatory, and anti-obesity impacts. These benefits suggest its non-pharmacological potential in treating or preventing chronic diseases (Tajik, Tajik, Mack, & Enck, 2017).
Thermal Stability and Applications
The thermal stability of chlorogenic acid, particularly 5-o-caffeoylquinic acid, is significant for its use in pharmaceuticals, foodstuffs, feed additives, and cosmetics. Understanding its thermal behavior is essential for researchers investigating plant metabolism and the development of new plant-based products (Dawidowicz & Typek, 2010).
Antifungal Activity
Chlorogenic acid shows antifungal activities against certain pathogenic fungi, suggesting its potential as a bioactive alternative for treating fungal infections. Its mode of action involves disrupting the structure of the cell membrane of the fungi (Sung & Lee, 2010).
Anti-inflammatory Effects
Studied for its anti-inflammatory effects, chlorogenic acid significantly inhibits nitric oxide production and the expression of inflammation-related markers in cell studies. It also inhibits the nuclear translocation of NF-κB, a critical factor in inflammatory processes (Hwang et al., 2013).
Enzymatic Synthesis and Functional Properties
The enzymatic synthesis of chlorogenic acid glucoside using dextransucrase enhances its water solubility and resistance to browning, expanding its industrial applications. This synthesized compound displays stronger inhibition of lipid peroxidation and cancer cell growth compared to chlorogenic acid (Nam et al., 2017).
Role in Food Quality and Safety
In potatoes, chlorogenic acid affects preharvest defenses against fungi and insects, postharvest browning, and after-cooking blackening, impacting the quality and safety of potato products (Dao & Friedman, 1992).
Neuroprotective Effects
Chlorogenic acid shows neuroprotective effects against cognitive impairments and oxidative stress in animal models, indicating its potential as a neuroprotective agent in treating memory-related disorders (Kwon et al., 2010).
Chemopreventive Effects
Chlorogenic acid exhibits antioxidant and anticarcinogenic properties, potentially protecting against carcinogenesis through up-regulation of cellular antioxidant enzymes and suppression of ROS-mediated activation of key signaling pathways (Feng et al., 2005).
Electrochemical Sensor for Oral Health Care
An electrochemical sensor for chlorogenic acid quantitation, based on bimetallic nanowires with functionalized reduced graphene oxide nanohybrids, has been developed. This sensor is used for quality control and study of drug metabolism in periodontal disease treatments (Li et al., 2022).
Bioavailability and Metabolism
The bioavailability of chlorogenic acid largely depends on its metabolism by the gut microflora, with significant implications for its biological effects and the importance of dietary polyphenols (Gonthier et al., 2003).
ROS-Mediated Neurotoxicity Reversal
Chlorogenic acid can reverse ROS-mediated neurotoxicity by directly neutralizing free radicals and inducing expression of Nrf2-driven cytoprotective enzymes, suggesting its therapeutic potential as a neuroprotective agent (Yao et al., 2019).
Absorption in Humans
Chlorogenic acid and caffeic acid are absorbed in humans, with implications for their potential health benefits, particularly in relation to cardiovascular disease prevention (Olthof, Hollman, & Katan, 2001).
Diabetes Mellitus and Its Complications
Chlorogenic acid has shown effectiveness against diabetes mellitus and its complications, such as diabetic nephropathy, retinopathy, and neuropathy, highlighting its therapeutic potential in these areas (Yan et al., 2020).
Electrochemical Sensors and Biosensors
Electrochemical sensors and biosensors have been developed for the detection of chlorogenic acid in various nutraceuticals and food products, demonstrating its significance in food analysis and quality control (Munteanu & Apetrei, 2021).
Mechanism of Action
Target of Action
Chlorogenic acid hemihydrate (CGA) primarily targets the enzyme alpha-glucosidase , which is responsible for breaking down carbohydrates. It also targets neuroreceptors and ion channels . Additionally, it has been found to inhibit DNA methylation catalysed by prokaryotic M.Sssl DNA methyltransferase and human DNMT1 .
Mode of Action
CGA exerts its effects by inhibiting alpha-glucosidase , reducing the uptake of carbohydrates and glucose during digestion. It also modulates neuroreceptors and ion channels , and inhibits DNA methylation . This results in a variety of biological activities, including antioxidant, liver and kidney protection, antibacterial, antitumor, regulation of glucose metabolism and lipid metabolism, anti-inflammatory, and protection of the nervous system .
Biochemical Pathways
CGA affects several biochemical pathways. It raises antioxidants by activating the Nrf2 pathway, thus scavenging excessive cellular free radicals . It also elevates AMPK pathways for the maintenance and restoration of metabolic homeostasis of glucose and lipids . Furthermore, it can thwart inflammatory constituents at multiple levels such as curtailing NF-kB pathways to neutralize primitive inflammatory factors .
Pharmacokinetics
The inherent low bioavailability of CGA poses challenges in practical deployments . It is readily soluble in polar solvents, such as methanol, ethanol, and acetone , which can enhance its bioavailability.
Result of Action
The molecular and cellular effects of CGA’s action are diverse. It shows multidimensional functions, including neuroprotection for neurodegenerative disorders and diabetic peripheral neuropathy, anti-inflammation, anti-oxidation, anti-pathogens, mitigation of cardiovascular disorders, skin diseases, diabetes mellitus, liver and kidney injuries, and anti-tumor activities .
Action Environment
CGA is particularly susceptible to environmental conditions, such as solvent type, pH, temperature, and light . These factors must be considered during the extraction of CGA, as they can influence its action, efficacy, and stability.
Safety and Hazards
The current state of knowledge suggests that long-term exposure to chlorogenic and isochlorogenic acids by daily consumption does not appear to pose a risk to human health when observed at doses within the normal range of dietary exposure . As a result, the intake of CQAs from coffee by-products can be considered reasonably safe .
Future Directions
Given its innate anti-inflammatory prowess and safety profile, chlorogenic acid stands as a promising contender for advanced biomedical investigations and translational clinical endeavors . It can attenuate cardiac and cerebral afflictions triggered by inflammation and oxidative stress, conferring cardiovascular and cerebrovascular protective effects .
Properties
IUPAC Name |
(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H18O9.H2O/c2*17-9-3-1-8(5-10(9)18)2-4-13(20)25-12-7-16(24,15(22)23)6-11(19)14(12)21;/h2*1-5,11-12,14,17-19,21,24H,6-7H2,(H,22,23);1H2/b2*4-2+;/t2*11-,12-,14-,16+;/m11./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUJVRDSAIKKTF-MTDLMOCGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O.C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@](C[C@H]([C@@H]([C@@H]1O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)(O)C(=O)O.C1[C@@](C[C@H]([C@@H]([C@@H]1O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)(O)C(=O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38O19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745381 | |
| Record name | (1S,3R,4R,5R)-3-{[(2E)-3-(3,4-Dihydroxyphenyl)prop-2-enoyl]oxy}-1,4,5-trihydroxycyclohexane-1-carboxylic acid--water (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
726.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6001-76-9 | |
| Record name | (1S,3R,4R,5R)-3-{[(2E)-3-(3,4-Dihydroxyphenyl)prop-2-enoyl]oxy}-1,4,5-trihydroxycyclohexane-1-carboxylic acid--water (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


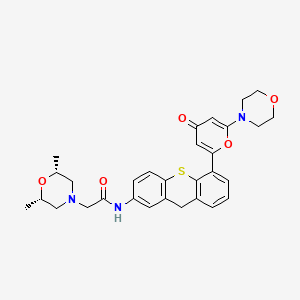
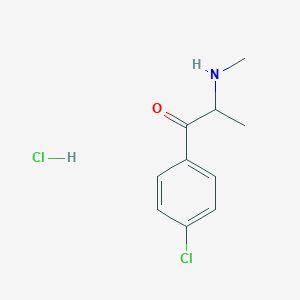
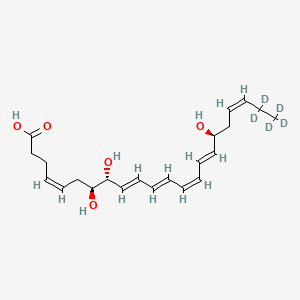




![(4S)-4-[[(2S)-2-Acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-3-(4-nitroanilino)-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B3026421.png)

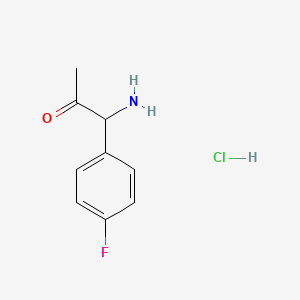



![1-[2-Hydroxy-3-(4-phenoxyphenoxy)propyl]-3-(2-methylpropanoyl)-1H-indole-5-carboxylic acid](/img/structure/B3026433.png)
